molecular formula C15H23N3O5S B2445298 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1234942-84-7

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2445298
CAS RN: 1234942-84-7
M. Wt: 357.43
InChI Key: KBPKQYHHAIRFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H23N3O5S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A new series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized, displaying significant activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This demonstrates the compound's potential in the development of new therapeutic agents targeting these enzymes (Khalid et al., 2014).
  • The title compound's fused piperidine ring adopts a chair conformation, contributing to its structural uniqueness. This structural characteristic may influence its interaction with biological targets, highlighting the importance of conformation in drug design (Yang et al., 2008).

Biological Activities

  • Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. The study identified compounds with moderate inhibitory activities against Gram-negative bacterial strains, indicating the compound's potential in antimicrobial applications (Iqbal et al., 2017).
  • N-Substituted derivatives of acetamide with multifunctional moieties were designed, synthesized, and evaluated for their antibacterial and anti-enzymatic potential. This research highlights the compound's versatility in the development of multifunctional agents with potential therapeutic applications (Nafeesa et al., 2017).

Pharmacological Characterization

  • A novel κ-opioid receptor (KOR) antagonist, PF-04455242, displayed high affinity and selectivity for KORs, demonstrating the compound's potential in treating depression and addiction disorders. This study provides insight into the therapeutic potential of KOR antagonists, suggesting further exploration in CNS disorders (Grimwood et al., 2011).

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S/c19-13(10-18-14(20)3-4-15(18)21)16-9-11-5-7-17(8-6-11)24(22,23)12-1-2-12/h11-12H,1-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKQYHHAIRFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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